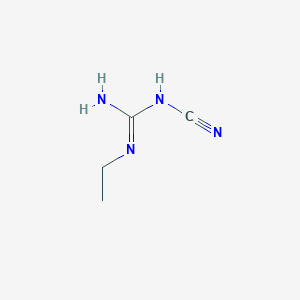

1-Cyano-2-ethylguanidine

Description

The guanidinium (B1211019) group, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring and vital structural motif in a vast array of biologically active molecules and synthetic compounds. Its derivatives, particularly cyanoguanidines, offer unique chemical properties that have been extensively leveraged in drug discovery and materials science.

Structure

3D Structure

Propriétés

IUPAC Name |

1-cyano-2-ethylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-2-7-4(6)8-3-5/h2H2,1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKZUUMAGYBBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C(N)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325970 | |

| Record name | 1-cyano-2-ethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24010-80-8 | |

| Record name | NSC522390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyano-2-ethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cyano 2 Ethylguanidine and Its Structural Congeners

Established Synthetic Routes for 1-Cyano-2-ethylguanidine

The construction of the this compound scaffold can be achieved through several established synthetic pathways, primarily involving the reaction of an ethyl-containing amine with a suitable guanylating agent.

Reaction Pathways and Mechanistic Considerations

A common and direct method for the synthesis of N-substituted guanidines is the reaction of an amine with a cyanamide (B42294) derivative. researchgate.net For this compound, a plausible and widely used approach involves the reaction of ethylamine (B1201723) with dicyandiamide (B1669379) (cyanoguanidine). oup.comresearchgate.net

The reaction mechanism is believed to proceed through the nucleophilic attack of the ethylamine nitrogen on one of the carbon atoms of dicyandiamide. This is followed by a rearrangement and elimination of ammonia (B1221849) to yield the desired this compound. The reaction is typically carried out at elevated temperatures. researchgate.net

Another viable pathway is the reaction of ethylamine with a more reactive guanylating agent like N-cyano-S-methylisothiourea. tandfonline.com This reaction generally proceeds under milder conditions and involves the displacement of the methylthiol group by ethylamine.

A more classical, though less favored due to toxicity concerns, method involves the use of cyanogen (B1215507) bromide. rsc.orgorganicreactions.orgwikipedia.org In this approach, ethylamine would react with cyanogen bromide to form an intermediate, which can then react with ammonia to furnish this compound. The initial reaction of a primary amine with cyanogen bromide can lead to the formation of a cyanamide, which can be further elaborated. wikipedia.orgacs.org

Table 1: Comparison of Common Guanylating Agents for Synthesis

| Guanylating Agent | General Reaction Conditions | Advantages | Disadvantages |

| Dicyandiamide | High temperature (often >150 °C) researchgate.netgoogle.com | Readily available, inexpensive | High reaction temperatures, potential for side products oup.com |

| N-Cyano-S-methylisothiourea | Milder conditions, often refluxing in ethanol (B145695) tandfonline.com | Good yields, milder conditions | Requires preparation of the reagent |

| Cyanogen Bromide | Stepwise process, often at low temperatures | Versatile | Highly toxic, moisture sensitive rsc.orgwikipedia.org |

Optimization of Reaction Conditions for Yield Enhancement and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters that are often adjusted include temperature, solvent, and the use of catalysts.

For the reaction between ethylamine and dicyandiamide, lowering the reaction temperature is a desirable goal to minimize side reactions. The use of a solvent like tetrahydrofuran (B95107) in the presence of an acid catalyst (e.g., HCl) has been shown to facilitate the reaction at lower temperatures (around 70 °C). researchgate.net

The choice of solvent can significantly impact the reaction outcome. For instance, in the synthesis of related disubstituted N-cyanoguanidines, ethanol has been used as a solvent for reactions involving polymer-supported isothioureas. tandfonline.com The use of a base, such as sodium hydroxide (B78521), can also be employed in certain protocols. tandfonline.com

Catalysts can play a pivotal role in enhancing reaction efficiency. For the guanylation of amines, various catalysts have been explored. Scandium(III) triflate has been shown to be an effective catalyst for the addition of amines to cyanamide in water under mild conditions. organic-chemistry.org Similarly, lanthanide amides and ytterbium triflate have demonstrated high efficiency in catalyzing the guanylation of amines. organic-chemistry.org While not specifically reported for this compound, these catalytic systems represent a promising avenue for optimizing its synthesis.

Table 2: Potential Catalysts for the Synthesis of Substituted Guanidines

| Catalyst | Substrates | Solvent | Key Advantages |

| Scandium(III) triflate | Amines, Cyanamide | Water | Mild conditions, environmentally friendly organic-chemistry.org |

| Lanthanide amides | Aromatic and secondary amines | Various | High activity under mild conditions organic-chemistry.org |

| Ytterbium triflate | Amines, Carbodiimides | Solvent-free | Good yields, solvent-free conditions organic-chemistry.org |

| Guanidine (B92328) hydrochloride | Aldehydes, amines, ketones | Neat | Green, recyclable catalyst researchgate.net |

Approaches for the Derivatization of the this compound Core

The derivatization of the this compound core is essential for creating a library of structurally diverse compounds for various applications. This can be achieved by introducing different substituents on the guanidine moiety or by transforming the ethyl group.

Introduction of Varied N-Substituents on the Guanidine Moiety

To synthesize N',N''-disubstituted cyanoguanidines, one can start with a different primary or secondary amine instead of ethylamine in the initial synthesis. A more versatile approach involves the further reaction of this compound itself.

The free amino group on the guanidine core of this compound can be reacted with various electrophiles to introduce new substituents. For example, acylation with acid chlorides or anhydrides would yield N-acyl derivatives. Alkylation with alkyl halides could introduce further alkyl groups, although controlling the regioselectivity might be challenging. scholaris.ca

A common strategy for synthesizing unsymmetrically substituted guanidines involves a stepwise approach. For instance, a polymer-supported N-cyano-N'-alkylisothiourea can be synthesized and subsequently reacted with a different amine to yield an unsymmetrically disubstituted cyanoguanidine. tandfonline.com This method offers a high degree of control over the substitution pattern.

Transformations Involving the Ethyl Group for Extended Molecular Diversity

The ethyl group of this compound provides another site for chemical modification, allowing for the generation of a wider range of derivatives. wikipedia.org

Functionalization of the ethyl group can be achieved through various organic transformations. pressbooks.pub For instance, selective oxidation of the terminal methyl group could lead to a carboxylic acid or alcohol derivative, which can then be further functionalized. Halogenation of the ethyl group, followed by nucleophilic substitution, offers a pathway to introduce a variety of functional groups.

Directed C-H functionalization is a modern and powerful tool for modifying alkyl chains. acs.org While specific examples on this compound are not available, the principles of directed C-H activation could potentially be applied to selectively introduce functional groups onto the ethyl moiety.

Green Chemistry Principles and Sustainable Synthesis of Cyanoguanidines

The application of green chemistry principles to the synthesis of cyanoguanidines is an area of growing interest, aiming to reduce the environmental impact of chemical processes. semanticscholar.org

One key aspect of green synthesis is the use of environmentally benign solvents. Water has been successfully employed as a solvent for the synthesis of guanidine derivatives, often in conjunction with a catalyst. organic-chemistry.org Microwave-assisted synthesis in water has also been reported for the preparation of substituted guanidines, offering the benefits of shorter reaction times and often higher yields.

The development of recyclable catalysts is another cornerstone of sustainable synthesis. Guanidine hydrochloride itself has been used as a recyclable organocatalyst for multicomponent reactions. researchgate.nettandfonline.com Magnetic nanoparticles functionalized with guanidine-sulfonate have also been developed as novel, recyclable acid nanocatalysts for the synthesis of N-substituted derivatives. nih.gov The use of a polymer-supported synthesis, as mentioned earlier, also facilitates catalyst and reagent recovery and reuse. tandfonline.com

Furthermore, the concept of atom economy is central to green chemistry. The direct addition of amines to carbodiimides or cyanamides represents a highly atom-economical route to guanidines, as all the atoms of the reactants are incorporated into the final product. rsc.org

Table 3: Green Chemistry Approaches in Guanidine Synthesis

| Green Chemistry Principle | Application in Guanidine Synthesis | Example |

| Use of Green Solvents | Water as a reaction medium | Scandium(III) triflate catalyzed guanylation in water organic-chemistry.org |

| Energy Efficiency | Microwave-assisted synthesis | One-pot microwave-assisted synthesis of substituted guanidines in water |

| Recyclable Catalysts | Heterogeneous catalysts | Guanidine-sulfonate functionalized magnetic nanoparticles nih.gov |

| Atom Economy | Addition reactions | Direct addition of amines to carbodiimides rsc.org |

Exploration of Environmentally Benign Solvents and Catalysts

The principles of green chemistry have guided recent advancements in the synthesis of cyanoguanidines, focusing on the replacement of hazardous reagents and solvents with safer, more sustainable alternatives.

Solvents: Traditional syntheses of cyanoguanidine derivatives often employed aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). cdnsciencepub.compw.edu.pl While effective, these solvents pose environmental and safety concerns. Consequently, research has shifted towards more benign media:

Water: As the most environmentally friendly solvent, water has been utilized in several synthetic approaches. The synthesis of N¹-aryl- and alkylbiguanides can be achieved by reacting cyanoguanidine with the corresponding amine in aqueous hydrochloric acid. nih.gov Similarly, the preparation of complex cyanoguanidine derivatives like cimetidine (B194882) has been successfully carried out using aqueous methylamine (B109427), which serves as both a reagent and a solvent system, replacing more hazardous organic bases. googleapis.com The high yield of certain catalytic reductions in water further underscores its potential as a green solvent in related processes. nih.gov

Alcohols: Lower-chain alcohols, particularly methanol (B129727) and ethanol, are frequently used as reaction solvents. google.comgoogle.com They are considered greener alternatives to halogenated hydrocarbons like chloroform (B151607) or methylene (B1212753) chloride, which have also been used historically. google.com

Ionic Liquids (ILs): The combination of ionic liquids and microwave-assisted organic synthesis (MAOS) represents a significant green methodology. For instance, the synthesis of 6-aryl-2,4-diamino-1,3,5-triazines from arylnitriles and cyanoguanidines has been efficiently conducted in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM]PF₆) under microwave irradiation. scielo.org.mx

Catalysts and Reaction Promoters: The move away from toxic, heavy-metal catalysts is a key trend in the green synthesis of cyanoguanidines.

Conventional vs. Green Catalysts: Early methods sometimes involved hazardous reagents like lead cyanamide or mercuric oxide catalysts. prepchem.com Copper salts have also been widely used, which can pose environmental disposal challenges. nih.govjocpr.com Modern approaches favor less toxic alternatives, such as inorganic phosphoric acid salts or common bases like triethylamine. google.comgoogle.com

Energy Sources: Microwave-assisted synthesis has emerged as a green energy source, significantly reducing reaction times and often improving yields compared to conventional heating. acs.org This technique has been successfully applied to the synthesis of N,N'-diaryl cyanoguanidines. acs.org

Advanced Methodologies: Mechanochemistry, or solvent-free synthesis via grinding, presents an innovative and environmentally benign route that can enhance reaction speed and selectivity while eliminating the need for bulk solvents. bohrium.com Furthermore, the development of recoverable nanocatalysts, such as those functionalized with cyanoguanidine on a magnetic support, allows for easy separation and reuse, aligning with the principles of sustainable chemistry. nih.gov

The following table summarizes various solvents and catalysts used in the synthesis of cyanoguanidine derivatives, highlighting the trend towards greener options.

| Category | Reagent/Solvent | Compound Type Synthesized | Environmental Profile | Reference(s) |

| Solvents | DMF, DMSO | (Cyanoethyl)cyanoguanidines | Not environmentally benign | cdnsciencepub.compw.edu.pl |

| Water / Aqueous Solutions | N¹-aryl/alkylbiguanides, Cimetidine | Green, safe | nih.govgoogleapis.com | |

| Methanol, Ethanol | Cimetidine precursors | Greener alternative | google.comgoogle.com | |

| Ionic Liquids ([BMIM]PF₆) | 1,3,5-triazines | Green methodology, recyclable | scielo.org.mx | |

| Catalysts | Lead Cyanamide, Mercuric Oxide | Cyanoguanidines | Hazardous heavy metals | prepchem.com |

| Copper Salts (e.g., CuCl₂) | N¹-monoalkylbiguanides | Environmental concern | nih.govjocpr.com | |

| Inorganic Phosphoric Acid Salts | Cimetidine | Less hazardous alternative | google.com | |

| Promoters | Microwave Irradiation | N,N'-diaryl cyanoguanidines | Energy efficient, "green" | acs.org |

| Mechanochemical Milling | General | Solvent-free, efficient | bohrium.com |

Atom Economy and Efficiency in Synthetic Protocols

Improving the efficiency of synthetic routes is a cornerstone of modern organic chemistry, with a focus on maximizing the incorporation of starting materials into the final product (atom economy) and simplifying reaction procedures.

Atom Economy: The concept of atom economy is crucial for evaluating the "greenness" of a chemical process. In the synthesis of guanidine derivatives, certain reaction pathways are inherently more atom-economical than others.

Process Efficiency and One-Pot Syntheses: Streamlining synthetic procedures by reducing the number of steps, particularly isolation and purification, leads to significant gains in efficiency, reduced solvent use, and lower costs.

The table below provides a comparative analysis between a two-step and a one-pot process for the synthesis of a cimetidine intermediate, based on reported findings.

| Parameter | Two-Step Process | One-Pot Process | Improvement |

| Total Yield (%) | 78–85 | 92–95 | ▲ ~10-15% |

| Solvent Use (L/kg) | 12–15 | 8–10 | ▼ ~40% |

| Total Time (Hours) | 6–8 | 4–5 | ▼ ~35-40% |

| Process Steps | Intermediate isolation required | No intermediate isolation | Simplified workflow |

This move towards more integrated and atom-economical syntheses represents a significant advancement in the production of this compound and its structural congeners, aligning chemical manufacturing with goals of economic viability and environmental sustainability.

Spectroscopic Characterization and Advanced Structural Elucidation of 1 Cyano 2 Ethylguanidine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 1-Cyano-2-ethylguanidine in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's connectivity and conformation can be obtained.

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to show signals corresponding to the ethyl group and the protons attached to the guanidine (B92328) nitrogen atoms.

Ethyl Group: The ethyl group will exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The CH₂ protons, being adjacent to the electron-withdrawing guanidine moiety, will be deshielded and appear at a lower field (higher ppm value) compared to the CH₃ protons. oregonstate.edu

NH and NH₂ Protons: The protons on the nitrogen atoms of the guanidine core are expected to appear as broad signals. Their chemical shifts can be variable and are often influenced by the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. rsc.org In some cases, these peaks may be difficult to observe or may appear as very broad humps.

Predicted ¹H NMR Chemical Shifts for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| CH₃ | ~1.2 | Triplet | |

| CH₂ | ~3.3 | Quartet | Deshielded by the adjacent nitrogen atom. |

| NH / NH₂ | Variable (Broad) | Singlet (Broad) | Chemical shift is solvent and concentration dependent. |

This table contains predicted data based on analogous compounds.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Ethyl Group Carbons: The methyl (CH₃) carbon will appear at a higher field (lower ppm value) compared to the methylene (CH₂) carbon, which is deshielded due to its proximity to the nitrogen atom. libretexts.org

Guanidine and Cyano Carbons: The carbon atom of the guanidine group (C=N) is expected to resonate at a significantly lower field, typically in the range of 155-165 ppm. The cyano group carbon (C≡N) has a characteristic chemical shift in the range of 115-125 ppm. compoundchem.comoregonstate.edu

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| CH₃ | ~15 | |

| CH₂ | ~40 | Deshielded by the adjacent nitrogen atom. |

| C≡N | ~118 | Characteristic shift for a nitrile carbon. |

| C=N | ~160 | Characteristic shift for a guanidine carbon. |

This table contains predicted data based on analogous compounds.

To unambiguously assign the proton and carbon signals and to understand the spatial arrangement of the atoms, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the CH₃ and CH₂ protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the CH₃ proton signal to the CH₃ carbon signal, and the CH₂ proton signal to the CH₂ carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximity of protons. This could provide insights into the preferred conformation of the ethyl group relative to the rest of the molecule.

1H NMR and 13C NMR Investigations

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound. growingscience.comresearchgate.net

The key functional groups to be identified are the cyano group (C≡N), the imine group (C=N), the amine groups (NH and NH₂), and the C-H bonds of the ethyl group.

Cyano Group (C≡N) Stretch: A strong and sharp absorption band is expected in the region of 2100-2200 cm⁻¹ for the nitrile stretching vibration. This is a very characteristic peak for cyanoguanidine derivatives. growingscience.com

Imine (C=N) Stretch: The C=N stretching vibration of the guanidine core typically appears in the region of 1630-1680 cm⁻¹. This band is often strong in the IR spectrum. researchgate.net

N-H Bending and Stretching Vibrations: The N-H bending vibrations of the amine groups are expected in the range of 1550-1650 cm⁻¹, potentially overlapping with the C=N stretch. The N-H stretching vibrations will appear as broad bands in the region of 3200-3500 cm⁻¹ due to hydrogen bonding. growingscience.com

C-H Stretching and Bending Vibrations: The C-H stretching vibrations of the ethyl group will be observed just below 3000 cm⁻¹. C-H bending vibrations will appear at lower wavenumbers, typically in the 1370-1470 cm⁻¹ region.

Predicted Infrared Absorption Bands for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3500 | Medium to Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium |

| C≡N Stretch | 2100 - 2200 | Strong, Sharp |

| C=N Stretch | 1630 - 1680 | Strong |

| N-H Bend | 1550 - 1650 | Medium to Strong |

| C-H Bend | 1370 - 1470 | Medium |

This table contains predicted data based on analogous compounds.

Raman spectroscopy would provide complementary information. The C≡N and C=N stretches are typically strong in the Raman spectrum, which can aid in their definitive assignment.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which helps in confirming its structure.

The nominal molecular weight of this compound (C₄H₈N₄) is 112.14 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 112.

The fragmentation of guanidines can be complex. For this compound, likely fragmentation pathways would involve the loss of small neutral molecules or radicals from the ethyl group or the guanidine core.

Potential Fragmentation Pathways:

Loss of an ethyl radical: Cleavage of the N-C bond of the ethyl group could lead to a fragment at m/z 83.

Loss of ethene: A rearrangement followed by the loss of ethene (C₂H₄) could result in a fragment corresponding to cyanoguanidine at m/z 84.

Cleavage of the ethyl group: Loss of a methyl radical (CH₃) from the ethyl group would result in a fragment at m/z 97.

Fragmentation of the guanidine core: The guanidine moiety can undergo various cleavages, leading to smaller charged fragments.

A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition and confirming the molecular formula.

X-ray Crystallography and Solid-State Structural Analysis of Cyanoguanidine Derivatives

While the specific crystal structure of this compound is not described in the reviewed literature, the solid-state structures of numerous cyanoguanidine derivatives have been determined by single-crystal X-ray diffraction. rsc.orgmdpi.comacs.orgznaturforsch.comd-nb.info These studies provide valuable insights into the likely structural features of this compound in the solid state.

Cyanoguanidine derivatives are known to form extensive hydrogen-bonding networks. rsc.org The presence of both hydrogen bond donors (NH and NH₂) and acceptors (the nitrogen atoms of the guanidine and cyano groups) in this compound suggests that it will also exhibit a rich hydrogen-bonding motif in its crystal lattice.

Key structural features observed in related compounds include:

Planarity: The guanidine part of the molecule is often planar or nearly planar.

Tautomerism: Cyanoguanidines can exist in different tautomeric forms. X-ray diffraction studies on related compounds have shown that the cyanoimine tautomer is often favored in the solid state. d-nb.info

Hydrogen Bonding: Intermolecular hydrogen bonds of the N-H···N type are a dominant feature, often leading to the formation of dimers, chains, or more complex two-dimensional sheets. rsc.orgmdpi.com The ethyl group in this compound would likely influence the packing arrangement but the primary hydrogen-bonding interactions would be dictated by the cyanoguanidine core.

The analysis of crystal structures of N-substituted guanidines has shown that the geometry around the guanidine core can vary, with cis-trans or cis-cis conformations being observed depending on the nature of the substituents and the intermolecular interactions within the crystal lattice. mdpi.com

Computational Modeling and Quantum Chemical Investigations of the 1 Cyano 2 Ethylguanidine Scaffold

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and predicting the reactivity of organic molecules like 1-Cyano-2-ethylguanidine. DFT methods, such as the popular B3LYP or the M06-2X functionals, are used to solve the Schrödinger equation approximately, yielding the molecule's ground-state electron density. mdpi.commdpi.com From this density, a wide range of electronic properties can be calculated.

The first step in a typical DFT study is geometry optimization, where the algorithm systematically alters the molecule's structure to find the lowest energy arrangement of atoms. For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape. mdpi.com

Once the optimized geometry is obtained, further calculations can predict the molecule's reactivity. Key reactivity descriptors are often derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comajchem-a.com These energies are used to estimate fundamental electronic parameters:

Ionization Potential (I): The energy required to remove an electron, approximated by the energy of the HOMO. ajchem-a.com

Electron Affinity (A): The energy released when an electron is added, approximated by the energy of the LUMO. ajchem-a.com

Electronegativity (χ): A measure of an atom's ability to attract bonding electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. A large HOMO-LUMO gap signifies greater hardness and lower reactivity. semanticscholar.org

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts the maximum possible electron charge from its surroundings. ajchem-a.com

These calculated parameters provide a quantitative basis for understanding how this compound will behave in chemical reactions, indicating which sites are prone to electrophilic or nucleophilic attack. ajchem-a.com For instance, the high electron-donating capacity of the guanidine (B92328) group suggests it is a likely site for oxidation or interaction with electrophiles. tandfonline.com

| Property | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.90 | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 6.85 | Energy required to remove an electron |

| Electron Affinity (A) | 0.95 | Energy released upon gaining an electron |

| Electronegativity (χ) | 3.90 | Measure of the ability to attract electrons |

| Chemical Hardness (η) | 2.95 | Resistance to deformation of the electron cloud |

| Electrophilicity Index (ω) | 2.57 | Global electrophilic nature of the molecule |

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The flexibility of the ethyl group and the potential for rotation around several single bonds in this compound mean that the molecule can exist in multiple spatial arrangements, or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's properties.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the preferred computational methods for this type of analysis. arxiv.orgorau.gov MM methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. These force fields are computationally inexpensive, allowing for the rapid exploration of a vast number of possible conformations. mdpi.com A systematic search of rotational angles (dihedral angles) can identify various low-energy conformers.

Molecular Dynamics (MD) simulations build upon this by introducing temperature and time, simulating the actual movement of atoms over a specific period. mdpi.com This provides a dynamic view of the molecule's behavior, showing how it transitions between different conformations. The results of many such simulations can be used to construct a potential energy surface, or energy landscape. researchgate.netacs.org This landscape maps the molecule's potential energy across all its conformational possibilities, with stable and metastable conformers appearing as valleys (energy minima) and the transition states between them as saddle points (energy barriers). researchgate.netresearchgate.net For this compound, key rotations would include the C-N bonds of the guanidine core and the C-C bond of the ethyl group.

| Conformer | Dihedral Angle 1 (N-C-N-C, degrees) | Dihedral Angle 2 (C-N-C-C, degrees) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| Global Minimum | ~180 (trans) | ~175 (anti) | 0.00 | 75.3 |

| Local Minimum 1 | ~0 (cis) | ~178 (anti) | 1.55 | 10.1 |

| Local Minimum 2 | ~177 (trans) | ~65 (gauche) | 1.20 | 14.6 |

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data or identifying unknown compounds. These first principles calculations derive spectra directly from the molecule's quantum mechanical properties. arxiv.org

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. researchgate.net Each predicted frequency corresponds to a specific type of atomic motion, such as the stretching or bending of covalent bonds. scispace.commsu.edu For this compound, key predicted vibrations would include the sharp, intense absorption from the C≡N (nitrile) stretch, the C=N (imine) stretch of the guanidine core, and various N-H and C-H stretching and bending modes. rsc.org Comparing a calculated IR spectrum with an experimental one can confirm the molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR spectra is another key application of computational chemistry. nmrdb.orggithub.io By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C) in the presence of an external magnetic field, one can predict the chemical shifts. nih.govschrodinger.com These calculations are highly sensitive to the molecule's conformation and the solvent environment, which can be modeled using advanced techniques like implicit solvent models. github.ioschrodinger.com For this compound, predictions would differentiate the chemical shifts of the ethyl group's CH₂ and CH₃ protons, as well as the distinct carbon environments in the cyanoguanidine framework.

| Frequency (cm-1) | Intensity | Vibrational Assignment |

|---|---|---|

| 3450 | Medium | N-H Asymmetric Stretch |

| 3350 | Medium | N-H Symmetric Stretch |

| 2975 | Medium | C-H Stretch (ethyl) |

| 2195 | Strong | C≡N Stretch (nitrile) |

| 1660 | Strong | C=N Stretch (imine) |

| 1580 | Strong | N-H Bending (scissoring) |

| 1120 | Medium | C-N Stretch |

| Atom Type | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| -CH2- (ethyl) | 3.35 | 41.5 |

| -CH3 (ethyl) | 1.20 | 14.8 |

| -NH2 | 6.5 - 7.5 (broad) | - |

| C=N (guanidine) | - | 160.2 |

| C≡N (nitrile) | - | 117.0 |

Molecular Orbital Analysis and Bonding Characteristics within the Cyanoguanidine Framework

A deeper understanding of the bonding and electronic behavior of this compound comes from analyzing its molecular orbitals (MOs). MOs describe the regions in a molecule where electrons are likely to be found. The most important of these are the frontier molecular orbitals: the HOMO and LUMO. ossila.com

HOMO-LUMO Analysis: The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. semanticscholar.org The spatial distribution of these orbitals reveals the most reactive sites on the molecule. In cyanoguanidine derivatives, the HOMO is typically localized on the electron-rich guanidine moiety, specifically the nitrogen atoms, reflecting their nucleophilic and electron-donating character. tandfonline.com Conversely, the LUMO is often centered on the electron-withdrawing cyano group (C≡N), highlighting its electrophilic nature. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and reactivity; a larger gap implies higher stability and lower reactivity. semanticscholar.org

Bonding Characteristics: The guanidine core features a delocalized π-system across the Y-shaped CN₃ unit, which contributes to its stability and unique chemical properties. researchgate.net The bonds within this framework are not simple single or double bonds but have a partial double-bond character due to resonance. The cyano group is attached to the imine nitrogen, and its strong electron-withdrawing nature influences the electron distribution across the entire guanidine scaffold. at.ua Computational analysis can quantify the bond order of each bond, confirming this delocalization and providing insight into the strength and nature of the chemical bonds throughout the this compound molecule.

| Orbital | Energy (eV) | Primary Localization / Character |

|---|---|---|

| LUMO+1 | -0.50 | σ* orbitals on ethyl and guanidine frame |

| LUMO | -0.95 | π* orbital of the C≡N and C=N groups |

| HOMO | -6.85 | p-orbitals on the amino (-NH2) and imino (=NH) nitrogens |

| HOMO-1 | -7.50 | π orbital delocalized over the N-C=N system |

Bioisosteric Relationships and Design Principles Within Cyanoguanidine Scaffolds

Cyanoguanidine-Thiourea Equivalence in Ligand Design and Biological Mimicry

The concept of cyanoguanidine-thiourea bioisosterism is a cornerstone in modern drug design, notably demonstrated in the development of histamine (B1213489) H2-receptor antagonists. nih.govsci-hub.se The thiourea (B124793) group, while effective in early antagonists like metiamide, was associated with side effects, prompting the search for a suitable replacement. u-tokyo.ac.jpnih.gov The cyanoguanidine moiety emerged as a highly effective bioisostere, leading to the development of cimetidine (B194882). nih.govsci-hub.se

This equivalence stems from the similar physicochemical properties of the two groups. nstl.gov.cn Both cyanoguanidine and thiourea are hydrophilic, possess comparable hydrogen-bonding capabilities, and have low octanol-water partition coefficients. sci-hub.se These similarities allow the cyanoguanidine group to mimic the binding interactions of the thiourea moiety at the receptor level. nih.govsci-hub.se The success of this bioisosteric replacement strategy has paved the way for the design of other therapeutic agents by substituting a thiourea group with a cyanoguanidine. nih.govresearchgate.net

Table 1: Physicochemical Property Comparison of Thiourea and Cyanoguanidine

| Property | Thiourea | Cyanoguanidine |

|---|---|---|

| pKa (base, 25 °C) | -1.2 | -0.4 |

| Dipole Moment (Debye) | 4.89 | 8.16 |

| log P (octanol:water, 37 °C) | -1.05 | -1.15 |

Data sourced from nstl.gov.cn

Role of the Cyano Group as an Electron-Withdrawing Moiety in Ligand-Target Interactions

The cyano (-C≡N) group in 1-Cyano-2-ethylguanidine plays a pivotal role in modulating the electronic properties of the guanidine (B92328) core, significantly influencing its interaction with biological targets. nih.govnih.gov As a potent electron-withdrawing group, the cyano moiety drastically reduces the basicity of the guanidine group. sci-hub.senstl.gov.cn Unsubstituted guanidine is a strong base and is fully protonated at physiological pH, which can hinder its absorption and interaction with certain receptors. nih.gov The introduction of the cyano group lowers the pKa of the guanidine to a value near that of thiourea, making it a neutral, polar group under physiological conditions. sci-hub.senstl.gov.cn

This modification is crucial for several reasons:

Reduced Basicity: The decreased basicity prevents the molecule from being perpetually protonated, allowing for better membrane permeability and oral bioavailability. uomustansiriyah.edu.iq

Enhanced Hydrogen Bonding: The linear geometry and the nitrogen atom's lone pair of electrons in the cyano group enable it to act as a hydrogen bond acceptor, forming specific interactions with amino acid residues in the binding pocket of a target protein. nih.govnih.govtaylorandfrancis.com This can contribute significantly to the binding affinity and selectivity of the ligand.

Dipole Interactions: The strong electron-withdrawing nature of the cyano group creates a significant dipole moment, which can engage in favorable dipole-dipole interactions with the receptor. nih.gov

The ability of the cyano group to fine-tune the electronic environment of the guanidine scaffold is a key design principle in medicinal chemistry, allowing for the optimization of ligand-target interactions. nih.govnih.gov

Influence of Guanidine Substitution Patterns on Molecular Recognition Properties

The substitution pattern on the guanidine nitrogen atoms is a critical determinant of a molecule's molecular recognition properties. orgsyn.orgresearcher.lifejocpr.com The guanidinium (B1211019) group is a versatile motif in molecular recognition due to its ability to participate in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions. orgsyn.orgacs.org

Binding Affinity and Selectivity: Different substitution patterns can lead to varied affinities and selectivities for different biological targets. For instance, in the development of histamine H4 receptor agonists, variations in the substituent on the cyanoguanidine moiety led to compounds with differing potencies and selectivities over other histamine receptor subtypes. acs.orgnih.gov

Conformational Flexibility: The size and nature of the substituents can restrict or allow for different conformations of the molecule, which can be crucial for fitting into a specific binding pocket.

Systematic exploration of guanidine substitution patterns is a common strategy in drug discovery to optimize the pharmacological profile of a lead compound. doaj.org

Design Strategies for Modulating Interaction Specificity through Structural Variations around the Ethyl Group

The ethyl group in this compound, while seemingly simple, offers a handle for medicinal chemists to modulate the interaction specificity of the molecule. Design strategies focusing on structural variations around this group can be employed to enhance binding affinity and selectivity for a particular biological target. ucsf.edupnas.orgacs.org

Key strategies include:

Introduction of Functional Groups: Incorporating functional groups onto the ethyl chain, such as hydroxyl, amino, or phenyl groups, can introduce new points of interaction with the target receptor. For example, a hydroxyl group could form a new hydrogen bond, or a phenyl group could engage in π-π stacking interactions. nih.gov

Branching and Cyclization: Introducing branching (e.g., an isopropyl group instead of an ethyl group) or incorporating the ethyl group into a cyclic structure can restrict the conformational freedom of the ligand. This can pre-organize the molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding and potentially higher selectivity. ucsf.edu

These structural modifications are often guided by computational modeling and structure-activity relationship (SAR) studies to rationally design ligands with improved specificity and potency. pnas.org

Exploration of Molecular Interactions and Recognition Mechanisms Involving the 1 Cyano 2 Ethylguanidine Motif

Investigation of Ligand-Receptor Interaction Mechanisms through Chemical Probes

The cyanoguanidine group is a key component in various pharmacologically active molecules, acting as a versatile scaffold for developing chemical probes to investigate ligand-receptor interactions. These probes help elucidate the binding modes and structure-activity relationships (SAR) crucial for drug design.

Substituted cyanoguanidines are integral to histamine (B1213489) H2 receptor antagonists like cimetidine (B194882) and potent histamine H4 receptor (hH4R) agonists. acs.orgnih.gov For instance, 2-cyano-1-[4-(1H-imidazol-4-yl)butyl]-3-[(2-phenylthio)ethyl]guanidine (UR-PI376) was identified as a highly potent hH4R agonist. acs.orgnih.gov Modeling studies of its binding mode suggest that the cyanoguanidine moiety is critical for interaction, forming charge-assisted hydrogen bonds with the conserved Asp-94 residue and the hH4R-specific Arg-341 residue within the receptor's binding pocket. acs.orgnih.gov

To further probe the active conformation of these ligands, analogues with restricted conformations have been synthesized. In one study, introducing a cyclopentane (B165970) linker into the structure of a potent hH4R agonist provided significant insights. nih.gov The resulting enantiomers displayed remarkably different pharmacological profiles; for example, (+)-2-Cyano-1-{[trans-(1S,3S)-3-(1H-imidazol-4-yl)cyclopentyl]methyl}-3-[2-(phenylsulfanyl)ethyl]guanidine acted as a potent H4R agonist, while its optical antipode was an H4R antagonist. nih.gov Molecular dynamics simulations confirmed that the enantiomers differentially stabilize the active and inactive states of the H4 receptor. nih.gov This demonstrates the utility of such probes in mapping the precise steric and electronic requirements for receptor activation.

The cyanoguanidine motif has also been incorporated into ligands targeting other receptors, such as in the development of inhibitors for LIMK1, a protein kinase. nih.gov These studies utilize the cyanoguanidine group's ability to form key hydrogen bonds with target residues, such as Asp 478 in the ATP-binding pocket of LIMK1. nih.gov

Metal Ion Coordination Chemistry of Guanidine (B92328) Derivatives

The guanidine and cyanoguanidine moieties are versatile ligands in coordination chemistry, capable of binding to a wide range of metal ions through various coordination modes. at.uaresearchgate.net Their electronic flexibility allows them to act as neutral ligands or, in deprotonated forms, as anionic guanidinate ligands. researchgate.net

Chelation Behavior of Cyanoguanidine Nitrogen Atoms

Cyanoguanidine is a polyfunctional ligand with multiple potential donor sites. Research into its coordination chemistry, particularly with transition metals like copper(II), has revealed specific chelation behaviors. Most commonly, cyanoguanidine coordinates to a metal ion in a monodentate fashion through its nitrile nitrogen atom. at.uanottingham.ac.uk

In some complexes, the cyanoguanidine ligand can act as a bridge between two metal centers. at.ua This bridging often involves coordination through both the nitrilic nitrogen and an imino nitrogen of the guanidine group, forming structures like eight-membered metallacycles. at.ua While the guanidine moiety itself can participate in binding, in many reported complexes, it remains uncoordinated, with the cyano nitrogen being the primary interaction site. at.ua

The introduction of other donor groups into the guanidine structure can promote bidentate chelation. at.ua For example, modifying chitosan (B1678972) with cyanoguanidine moieties enhances its ability to adsorb Cu(II) ions, a process driven by complexation between the metal ions and the nitrogen atoms of the cyanoguanidine and amino groups. mdpi.com In these interactions, nitrogen atoms are the main active sites for complexation. mdpi.com In some cases, ethanolysis of cyanoguanidine in the presence of copper(II) ions can lead to the formation of new ligands in situ, which then chelate the metal ion via two imine nitrogen atoms. nottingham.ac.uk

Structural Characterization of Metal Complexes

X-ray crystallography and spectroscopic techniques have been instrumental in characterizing the structures of metal complexes involving cyanoguanidine derivatives.

In several copper(II) complexes with 1-cyanoguanidine (cnge), the ligand coordinates monodentately through the nitrile nitrogen atom. nottingham.ac.uk For example, in bis(cnge)copper(II) complexes, the two cnge ligands are positioned in the trans equatorial sites of the copper(II) ion's tetragonally distorted octahedral coordination sphere. nottingham.ac.uk

In a complex of copper(II) with the more complex cyanoguanidine derivative cimetidine, the copper ions are six-coordinated with a distorted octahedral geometry. iucr.org The coordination involves two imidazole (B134444) nitrogens and two thioether sulfur atoms from two different cimetidine molecules, with the coordination sphere being completed by two cyano nitrogens from adjacent molecules, forming a polymeric structure. iucr.orgscielo.org.mx

Similarly, a copper(II) sulfate (B86663) complex with another cimetidine-related ligand, bis-(2-cyano-1-methyl-3-{2-{{(5-methylimidazol-4-yl)methyl}thio}ethyl)guanidine), was synthesized and characterized. researchgate.net Spectroscopic data indicated that the C=N group of the imidazole ring and the C-S group coordinated to the central Cu²⁺ ion, likely resulting in a square planar geometry. researchgate.net

The table below summarizes the structural characteristics of selected metal complexes containing cyanoguanidine-based ligands.

| Complex | Metal Ion | Coordination Geometry | Cyanoguanidine Coordination Mode | Reference |

|---|---|---|---|---|

| [Cu(cnge)₂(X)₂] (X=anion) | Cu(II) | Tetragonally distorted octahedral | Monodentate via nitrile N-atom | nottingham.ac.uk |

| [Cu(cimetidine)₂(NO₃)₂] | Cu(II) | Distorted octahedral (polymeric) | Bridging via nitrile N-atom; Imidazole N and thioether S also coordinate | iucr.orgscielo.org.mx |

| [Cu(xepamet)₂]SO₄·4H₂O | Cu(II) | Square planar (proposed) | Coordination via C=N (imidazole) and C-S groups | researchgate.net |

| [Cu(o-phen)(cnge)(H₂O)(NO₃)₂] | Cu(II) | Elongated octahedral | Monodentate via nitrile N-atom | conicet.gov.ar |

Protein Binding Studies and Enzyme Interaction Mechanisms

The 1-cyano-2-ethylguanidine motif is a cornerstone of many drugs and drug candidates, primarily due to its ability to interact specifically with protein targets, including receptors and enzymes. nih.gov

Inhibition Kinetics and Binding Site Characterization (e.g., Cytochrome P450 inhibition)

Studies on genetic variants of CYP3A4 have shown differences in inhibitory kinetics. Docking simulations suggest that in the wild-type CYP3A4.1, cimetidine docks with its imidazole ring interacting with the heme. nih.gov In the CYP3A4.16 variant, however, the molecule is predicted to dock in a different orientation, impairing the imidazole ring's access to the heme, which could explain altered inhibition profiles. nih.gov

While cimetidine is a well-known CYP inhibitor, other cyanoguanidine-containing compounds have also been studied. Nicotine (B1678760) and its metabolite cotinine, for instance, have been shown to inhibit CYP2E1, the enzyme responsible for activating certain tobacco-specific nitrosamines. nih.gov The inhibition by nicotine was found to be competitive, with an estimated Ki value of 13 mM. nih.gov This suggests that compounds with structural similarities can exhibit different inhibitory mechanisms and potencies.

The inhibition of CYP enzymes by these compounds can be quasi-irreversible or irreversible, often involving the formation of a metabolic-intermediate complex (MIC) where a metabolite coordinates tightly to the heme iron. nih.gov This mechanism-based inactivation is a critical consideration in drug-drug interactions. nih.gov

The table below presents inhibition data for selected compounds containing a guanidine or cyanoguanidine motif against Cytochrome P450 enzymes.

| Inhibitor | Enzyme | Inhibition Type | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| Nicotine | Human CYP2E1 | Competitive | 13 mM | nih.gov |

| Cotinine | Human CYP2E1 | Uncompetitive | 308 mM | nih.gov |

| Cimetidine | Cytochrome P450 (general) | Mechanism-based (forms MIC) | Not specified | nih.govnih.govnih.gov |

Structure-Based Ligand Design for Specific Molecular Targets

The cyanoguanidine group is a valuable pharmacophore in structure-based drug design. Its ability to act as a hydrogen bond donor and acceptor, combined with its planarity and potential to be protonated at physiological pH, allows for tailored interactions with specific molecular targets.

In the design of histamine H4 receptor agonists, the cyanoguanidine moiety was identified as a key element for achieving high affinity and selectivity. acs.orgnih.gov Modeling suggested it interacts with both an aspartate residue (Asp-94), a common interaction for aminergic GPCR ligands, and an arginine residue (Arg-341) specific to the hH4R, explaining its selectivity. acs.org This understanding allows for the rational design of new ligands with improved properties. For example, replacing the imidazole group in these agonists with other heterocycles is a strategy to avoid CYP450 interactions and improve pharmacokinetic profiles. researchgate.net

The cyanoguanidine motif has also been employed in the design of potent inhibitors for other enzymes, such as β-secretase (BACE1), a target in Alzheimer's disease research. semanticscholar.org Docking studies showed that a guanidine moiety could form critical hydrogen bonding interactions with the two catalytic aspartic acid residues (Asp32 and Asp228) in the BACE1 active site. semanticscholar.org This led to the synthesis of indole (B1671886) acylguanidine derivatives with low nanomolar inhibitory activity. semanticscholar.org

Furthermore, in the development of LIMK1 inhibitors, a series of pyrrolopyrimidine-based cyanoguanidines were designed. nih.gov The cyanoguanidine part of the molecule was crucial for maintaining a hydrogen bond to the key residue Asp 478, anchoring the inhibitor in the ATP-binding pocket. nih.gov These examples highlight how the specific interactive properties of the cyanoguanidine group are leveraged in modern drug discovery to create potent and selective agents for diverse biological targets. acs.org

Synthetic Utility of 1 Cyano 2 Ethylguanidine As a Building Block in Organic Synthesis

Application as a Precursor in the Synthesis of Complex Heterocyclic Systems

The cyanoguanidine moiety is a versatile precursor for synthesizing a variety of heterocyclic compounds due to the dual reactivity of the cyano group and the guanidine (B92328) core. quimicaorganica.org The polarity of the nitrile group's C≡N bond allows it to react with both nucleophiles and electrophiles, often leading to intramolecular cyclization reactions to form stable ring systems. quimicaorganica.orgiupac.org

The guanidine portion of the molecule is instrumental in the formation of heterocyclic rings such as imidazoles and pyrimidines. quimicaorganica.orggoogle.com For example, in syntheses analogous to that of the H₂ receptor antagonist Cimetidine (B194882), a substituted cyanoguanidine serves as a key intermediate. The synthesis involves the reaction of an N-cyanoguanidine derivative with other reagents to construct the imidazole (B134444) ring. google.comjst.go.jp The general strategy often involves the reaction of the cyanoguanidine with a 1,2- or 1,3-dielectrophilic compound, leading to the formation of five or six-membered rings, respectively. clockss.orguou.ac.in

Research has demonstrated the synthesis of various heterocyclic systems starting from cyanoguanidine-like structures. These include:

Indoles and Quinolines: The reaction of o-nitrobenzyl cyanides or o-nitroarylacetonitriles with aldehydes can lead to the formation of indoles and quinolines. iupac.org

Pyrazoles: Condensation reactions of pyran derivatives with hydrazine (B178648) hydrate (B1144303) can yield pyrazole (B372694) systems, showcasing a common strategy for heterocycle synthesis where a cyanoguanidine could potentially be integrated. clockss.org

Piperidines: 1-Methyl-2-piperidylidenes, which bear structural similarities to cyanoguanidines, have been synthesized through cycloaddition reactions followed by reduction. cdnsciencepub.com

The ethyl group in 1-Cyano-2-ethylguanidine can influence the solubility and reactivity of the molecule compared to its methyl analog, but the core reactivity of the cyanoguanidine unit remains the primary driver for its application in heterocyclic synthesis.

Role in Multi-Step Organic Syntheses for the Preparation of Advanced Intermediates

Multi-step organic synthesis relies on the sequential construction of molecular complexity, where each step introduces or modifies functional groups to build towards a final target molecule. msu.edu this compound and its analogs serve as crucial advanced intermediates in these synthetic pathways, particularly in the pharmaceutical industry. clearsynth.comclearsynth.com

A prominent example is the synthesis of histamine (B1213489) H₂ receptor antagonists like Cimetidine, where a cyanoguanidine derivative is a central intermediate. google.comgoogle.com The synthesis involves several steps, including the preparation of a key thioether intermediate which is then reacted to form the cyanoguanidine core, ultimately leading to the final active pharmaceutical ingredient. google.com

Similarly, in the development of dual-action histamine H₁ and H₂ receptor antagonists, cyanoguanidine derivatives are synthesized to link different pharmacophoric moieties. nih.govmdpi.comresearchgate.net These multi-step syntheses involve creating complex triamines which are then reacted with isourea intermediates to form the final cyanoguanidine-containing hybrid molecules. mdpi.comresearchgate.net The cyanoguanidine linker is not merely a spacer but is often integral to the pharmacological activity of the final compound. nih.gov

The following table outlines examples of advanced intermediates in multi-step syntheses that feature the cyanoguanidine core.

| Intermediate Compound Name | Role in Synthesis | Target Molecule Class |

| N-cyano-N'-methyl-N"-(2-(butane-2,3-dionyl)thioethyl)-guanidine | Precursor for imidazole ring formation google.com | Histamine H₂ Receptor Antagonists (e.g., Cimetidine) google.com |

| N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-O-phenylisourea | Intermediate for reaction with methylamine (B109427) google.com | Histamine H₂ Receptor Antagonists (e.g., Cimetidine) google.com |

| N-cyano-Nʹ-methyl-Nʺ-(2-(3-oxobutylthio)ethyl)guanidine | Precursor for Cimetidine synthesis google.com | Histamine H₂ Receptor Antagonists google.com |

| Piperidinomethylphenoxyalkylcyanoguanidines | Linking H₁ and H₂ antagonist moieties nih.gov | Dual Histamine H₁/H₂ Receptor Antagonists nih.gov |

These examples underscore the importance of cyanoguanidines as versatile intermediates, enabling the assembly of complex molecular architectures with desired biological activities.

Development of Novel Reactions Utilizing the Unique Reactivity of the Cyanoguanidine Moiety

The unique electronic properties of the cyanoguanidine group—a combination of the electron-donating guanidine and the electron-withdrawing cyano group—drive the development of novel chemical reactions. The cyano group can be reduced to an amine or participate in nucleophilic additions, while the guanidine portion remains basic. cymitquimica.com This duality allows for a range of transformations.

The reactivity of the nitrile group is central to many of these novel reactions. It can participate in intramolecular cyclizations, especially when a nucleophilic or electrophilic group is present elsewhere in the molecule. quimicaorganica.org This has been exploited in the synthesis of various heterocyclic systems. iupac.org

One area of development is the use of cyanoguanidine derivatives in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. acs.org The varied reactivity of the cyanoguanidine moiety makes it an ideal candidate for such reactions, leading to the efficient synthesis of diverse molecular scaffolds.

Furthermore, the cyanoguanidine structure is related to compounds used in reactions like the Vicarious Nucleophilic Substitution (VNS), which is a powerful tool for functionalizing aromatic rings and synthesizing heterocycles. iupac.org The ability to introduce functionalized alkyl substituents ortho to a nitro group via VNS provides a direct route to precursors for heterocyclic ring systems. iupac.org

The table below summarizes the types of reactions that leverage the unique reactivity of the cyanoguanidine moiety.

| Reaction Type | Description | Potential Application |

| Intramolecular Cyclization | The cyano group reacts with another functional group within the same molecule to form a ring. quimicaorganica.org | Synthesis of fused heterocyclic systems. iupac.org |

| Multicomponent Reactions | The cyanoguanidine acts as one of the components in a one-pot reaction involving three or more starting materials. acs.org | Rapid generation of chemical libraries for drug discovery. |

| Nucleophilic Addition to Cyano Group | The C≡N triple bond undergoes addition by a nucleophile, which can be the first step in a more complex transformation. cymitquimica.com | Functional group interconversion, synthesis of amidines. |

| Reduction of Cyano Group | The nitrile is reduced to a primary amine using reducing agents like lithium aluminum hydride. | Introduction of an aminomethyl group. |

| Electrophilic Substitution | The imidazole ring in Cimetidine-like structures can undergo electrophilic substitution. | Functionalization of the heterocyclic core. |

The continued exploration of the rich chemistry of the cyanoguanidine moiety in molecules like this compound promises to yield new synthetic methodologies and novel molecular structures.

Q & A

Q. How can machine learning (ML) optimize the synthetic pathways of this compound for green chemistry metrics?

- Methodological Answer :

- Dataset Curation : Compile reaction data (yield, solvent, energy use) from patents/literature into a ML-readable format (e.g., SMILES, reaction SMARTS) .

- Model Training : Use graph neural networks (GNNs) to predict atom-efficient routes. Validate with E-factor and PMI calculations .

- Experimental Testing : Implement top-predicted routes in flow reactors and compare sustainability metrics against benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.